5-[(3-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
The compound “5-[(3-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide” is a derivative of pyrazole . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, 5-Amino-3-phenylpyrazoles were prepared from α-oxoketene O,N-acetals using montmorillonite K-10 under sonication conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques (FT-IR, NMR and HRMS) and single-crystal X-ray diffraction . The structural geometry (bond lengths, bond angles, and torsion angles), the electronic properties of mono and dimeric forms of the compound were calculated by using the density functional theory (DFT) method .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various synthesis methods. For instance, the cyclocondensation of non-symmetrical enaminodicketones on various hydrazine derivatives has been studied .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the empirical formula of 5-Amino-3-(4-chlorophenyl)pyrazole is C9H8ClN3 and its molecular weight is 193.63 .Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(3-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 3-chloroaniline with 3,5-dimethoxybenzaldehyde to form an intermediate Schiff base, which is then reacted with sodium azide and copper sulfate to form the triazole ring. The resulting compound is then reacted with ethyl chloroformate and ammonia to form the final product.", "Starting Materials": [ "3-chloroaniline", "3,5-dimethoxybenzaldehyde", "sodium azide", "copper sulfate", "ethyl chloroformate", "ammonia" ], "Reaction": [ "Step 1: React 3-chloroaniline with 3,5-dimethoxybenzaldehyde in the presence of a suitable solvent and a catalyst to form the Schiff base intermediate.", "Step 2: Add sodium azide and copper sulfate to the reaction mixture and heat to form the triazole ring.", "Step 3: React the resulting compound with ethyl chloroformate and ammonia to form the final product, 5-[(3-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide." ] } | |
CAS No. |
1105246-81-8 |
Molecular Formula |
C17H16ClN5O3 |
Molecular Weight |
373.8 |
IUPAC Name |
5-(3-chloroanilino)-N-(3,5-dimethoxyphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O3/c1-25-13-7-12(8-14(9-13)26-2)20-17(24)15-16(22-23-21-15)19-11-5-3-4-10(18)6-11/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
WSZXXFNCDNKHHS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl)OC |
solubility |
not available |
Origin of Product |
United States |
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